3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c16-9-1-2-11-8(3-9)4-12(23-11)14(20)17-5-10(6-17)18-13(19)7-22-15(18)21/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBCHFVFIVPOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsKey reaction conditions often include the use of strong bases, such as potassium tert-butoxide, and microwave irradiation to facilitate cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiophene and azetidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups: The target compound’s 5-fluoro-benzothiophene enhances stability and binding precision compared to non-fluorinated analogs like the coumarin derivative .
- Heterocyclic diversity : Furan (in ) and benzothiophene substituents both contribute to aromaticity but differ in electronic effects (sulfur vs. oxygen).
Physicochemical Properties
Biological Activity
The compound 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzothiophene moiety : Known for its biological activity and potential as an antitumor agent.
- Azetidine ring : Often associated with neuroprotective properties.
- Thiazolidine dione : This functional group is implicated in various biological processes, including anti-inflammatory and antidiabetic activities.
Biological Activities
Research indicates that compounds with similar structural features exhibit a variety of biological activities:
| Activity | Description |
|---|---|
| Antitumor | Compounds containing benzothiophene have shown promise in inhibiting tumor growth. |
| Neuroprotective Effects | Azetidine derivatives are being investigated for their ability to protect neuronal cells. |
| Enzyme Inhibition | The thiazolidine moiety may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways. |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymes : The thiazolidine component may inhibit enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that similar compounds can achieve low IC50 values against AChE, indicating strong inhibitory activity .
- Antioxidant Activity : The presence of the benzothiophene structure may contribute to antioxidant properties, which help mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may interact with various cellular receptors or signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds structurally related to this compound:
- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : Research on azetidine derivatives has highlighted their potential in neuroprotection through AChE inhibition, which is critical for managing neurodegenerative conditions .
- Metabolic Regulation : Investigations into thiazolidinediones have shown their effectiveness in managing diabetes by improving insulin sensitivity and modulating glucose metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
